Triethoxyamine
CAS No.: 69914-53-0
Cat. No.: VC7994985
Molecular Formula: C6H15NO3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69914-53-0 |
---|---|
Molecular Formula | C6H15NO3 |
Molecular Weight | 149.19 g/mol |
IUPAC Name | (diethoxyamino)oxyethane |
Standard InChI | InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 |
Standard InChI Key | NSSIZMPQSZKECB-UHFFFAOYSA-N |
SMILES | CCON(OCC)OCC |
Canonical SMILES | CCON(OCC)OCC |
Introduction
The compound "Triethoxyamine" does not appear in any authoritative chemical databases, peer-reviewed literature, or industry publications based on the provided search results and standard reference materials. All available data sources exclusively reference triethylamine (TEA), a well-characterized tertiary amine with the formula N(CH₂CH₃)₃. No credible information exists for a compound named "Triethoxyamine" in the context of organic chemistry or industrial applications.
Given this discrepancy, the query likely contains a terminological error. Below is a comprehensive report on triethylamine, the compound that aligns with the described applications, synthesis methods, and safety profiles in the provided sources.
Chemical Identity and Structural Properties
Triethylamine is a colorless, volatile liquid with a pungent, ammonia-like odor. Its molecular structure consists of a central nitrogen atom bonded to three ethyl groups, conferring significant steric bulk and moderate basicity. Key identifiers include:
The molecule's low polarity and high vapor pressure (50.6 mmHg at 20°C) make it miscible with organic solvents but only partially soluble in water (112.4 g/L at 20°C) .
Synthesis and Industrial Production
Triethylamine is synthesized via the alkylation of ammonia with ethanol under controlled conditions:
Industrial processes optimize yield by using excess ethanol and catalysts like silica-alumina. Post-synthesis purification involves distillation over calcium hydride to remove trace water and byproducts .
Physicochemical Characteristics
Acid-Base Behavior
Triethylamine is a weak base with a pKₐ of 10.75 for its protonated form () . This property enables its use in buffer systems and acid-scavenging reactions.
Thermochemical Data
Standard enthalpy of formation () values vary by phase:
The compound’s heat of vaporization is .
Applications in Organic Synthesis
Base Catalyst
Triethylamine neutralizes acids generated in situ during reactions, such as the formation of esters from acyl chlorides:
This scavenging of HCl drives reactions to completion, making TEA indispensable in peptide synthesis and polymer chemistry.
Swern Oxidation and Dehydrohalogenation
In Swern oxidations, TEA facilitates the conversion of alcohols to ketones or aldehydes. It also promotes β-elimination in dehydrohalogenation reactions, yielding alkenes from alkyl halides .
Pharmaceutical Intermediates
Triethylamine trihydrofluoride (), a derivative, is used to synthesize heterocyclic compounds with antibacterial properties. For example, it enables fluorination steps in quinolone antibiotics .
Industrial and Regulatory Considerations
Production Economics
Global TEA production exceeds 50,000 tons annually, driven by demand for polyurethane foams and epoxy resins. China dominates manufacturing, with prices ranging from $2.50–$4.00/kg (2025 estimates) .
Regulatory Limits
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